molecular formula C25H35N5O2 B2558302 1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845809-57-6

1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2558302
CAS RN: 845809-57-6
M. Wt: 437.588
InChI Key: GTZPUYBPHSRRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine . One of their derivatives, pyrido[2,3-d]pyrimidines, have shown therapeutic interest . They are used on several therapeutic targets .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves various synthetic protocols . For example, the synthesis of pyrimidobenzimidazole involves heating under reflux in pyridine .


Molecular Structure Analysis

The molecular structure of pyrimidines and their derivatives can vary greatly depending on the specific compound . They can contain various functional groups and can be fused with other aromatic rings .


Chemical Reactions Analysis

The chemical reactions involving pyrimidines can also vary widely. For example, one reaction involves the formation of pyrimidobenzimidazole upon heating under reflux in pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary depending on their specific structure. For example, the pKa values for 2(1H,3H)-pyrimidinone, 4(3H)-pyrimidinone, and 5-hydroxypyrimidine are 2.2, 1.7, 1.8 (basic) and 9.2, 8.6, 6.8 (acidic) respectively .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can depend on their specific structure and the target they interact with. Some pyrimidine derivatives have shown promising anticancer activity by inhibiting protein kinases .

Safety and Hazards

The safety and hazards associated with pyrimidines can depend on their specific structure. Some pyrimidines may not have any notified hazards .

Future Directions

The future directions of research on pyrimidines and their derivatives could involve the development of new synthetic protocols and the exploration of their therapeutic potential . They could also involve the study of their mechanism of action and the development of new drugs based on their structure .

properties

CAS RN

845809-57-6

Product Name

1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Molecular Formula

C25H35N5O2

Molecular Weight

437.588

IUPAC Name

1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H35N5O2/c1-4-5-6-7-8-9-10-15-30-23(31)21-22(27(3)25(30)32)26-24-28(16-12-17-29(21)24)20-14-11-13-19(2)18-20/h11,13-14,18H,4-10,12,15-17H2,1-3H3

InChI Key

GTZPUYBPHSRRIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.